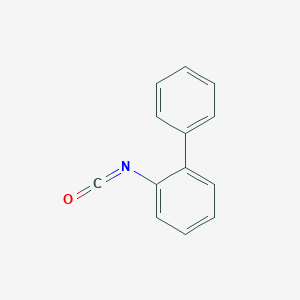

2-Biphenylyl isocyanate

概要

説明

2-Biphenylyl isocyanate is an organic compound with the molecular formula C13H9NO. It is an aryl isocyanate, characterized by the presence of an isocyanate group (-N=C=O) attached to a biphenyl structure. This compound is known for its reactivity and is used in various chemical synthesis processes .

作用機序

Target of Action

This compound is an aryl isocyanate , and isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . Therefore, it can be inferred that 2-Biphenylyl isocyanate may interact with similar targets.

Mode of Action

Isocyanates are known to react with compounds containing active hydrogen atoms to form urethane or urea linkages . This reaction is often used in the production of polyurethane materials .

Pharmacokinetics

It’s known that the compound has a boiling point of 92-94 °c at 1 mmhg and a density of 1138 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is hygroscopic and moisture-sensitive , which means its stability and reactivity can be affected by humidity levels in the environment.

準備方法

2-Biphenylyl isocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminobiphenyl with phosgene. The reaction proceeds as follows: [ \text{C12H9NH2} + \text{COCl2} \rightarrow \text{C12H9NCO} + 2 \text{HCl} ] This method requires careful handling of phosgene due to its toxic nature .

Another method involves the use of 4,4’-diphenylmethane diisocyanate as a starting material. The reaction conditions typically include a solvent such as chloroform and a catalyst to facilitate the reaction .

化学反応の分析

2-Biphenylyl isocyanate undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively. [ \text{R-OH} + \text{R’-NCO} \rightarrow \text{R-OC(O)N(H)R’} ]

Hydrolysis: Reacts with water to form carbamic acid, which can further decompose to form amines and carbon dioxide. [ \text{R-NCO} + \text{H2O} \rightarrow \text{R-NH2} + \text{CO2} ]

Oxidation and Reduction: Can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common reagents used in these reactions include alcohols, amines, and water. The major products formed depend on the specific nucleophile involved in the reaction .

科学的研究の応用

2-Biphenylyl isocyanate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Investigated for potential use in drug development due to its reactivity and ability to form stable compounds.

Industry: Utilized in the production of polymers and coatings, particularly in the formation of polyurethanes.

類似化合物との比較

2-Biphenylyl isocyanate can be compared with other aryl isocyanates such as phenyl isocyanate and tolyl isocyanate. While all these compounds share the isocyanate functional group, this compound is unique due to its biphenyl structure, which imparts different reactivity and physical properties. For instance, the biphenyl structure can influence the compound’s solubility and stability compared to simpler aryl isocyanates .

Similar Compounds

- Phenyl isocyanate

- Tolyl isocyanate

- 4,4’-Diphenylmethane diisocyanate

生物活性

2-Biphenylyl isocyanate (C13H9NO) is an organic compound belonging to the isocyanate family, characterized by its highly reactive isocyanate functional group (-N=C=O). This compound has garnered attention due to its potential applications in various fields, including polymer chemistry and its biological implications. This article explores the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H9NO

- Molecular Weight : 213.22 g/mol

- CAS Number : 222280

Mechanisms of Biological Activity

Isocyanates, including this compound, are known for their reactivity with nucleophiles such as amino acids and proteins. This reactivity can lead to various biological effects, primarily through the following mechanisms:

- Protein Modification : Isocyanates can react with the amino groups of proteins, leading to structural modifications that may alter protein function and trigger immune responses.

- Respiratory Sensitization : Exposure to isocyanates has been linked to occupational asthma and respiratory sensitization, particularly in industrial settings where these compounds are used extensively .

- Toxicological Effects : The inhalation or dermal exposure to isocyanates can cause irritation of the respiratory tract, skin sensitization, and other systemic effects. Chronic exposure may lead to more severe conditions such as hypersensitivity pneumonitis and interstitial lung disease .

Toxicological Profile

| Endpoint | Effect |

|---|---|

| Acute Toxicity | Irritation of eyes, skin, and respiratory system |

| Chronic Effects | Asthma, hypersensitivity pneumonitis |

| Carcinogenic Potential | Not classified as a carcinogen |

| Sensitization | Can cause allergic reactions upon repeated exposure |

Occupational Exposure and Asthma

A significant body of research has documented the relationship between isocyanate exposure and occupational asthma. A case-referent study highlighted that even low concentrations of isocyanates could trigger asthma symptoms, with higher exposures correlating with increased risk . In this study:

- Subjects : Workers from two manufacturing companies exposed to different isocyanates.

- Findings : The odds ratio for developing asthma was significantly higher for individuals exposed to concentrations above certain thresholds (e.g., TWA exposure greater than 1.125 ppb) compared to non-cases.

Sensitization Mechanisms

Research indicates that sensitization mechanisms may involve both genetic predisposition (atopy) and environmental factors such as smoking. A study found that individuals with a history of atopic conditions had a higher likelihood of developing asthma related to isocyanate exposure (OR = 3.5) compared to non-atopic individuals .

Safety and Regulatory Considerations

Given the potential health risks associated with exposure to this compound, regulatory bodies have established guidelines for safe handling:

- Occupational Exposure Limits (OELs) : It is crucial for workplaces using isocyanates to adhere to established OELs to minimize health risks.

- Protective Measures : Use of personal protective equipment (PPE) and engineering controls are recommended to reduce inhalation and dermal exposure.

特性

IUPAC Name |

1-isocyanato-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHUGFJSEJSCGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278533 | |

| Record name | 2-Biphenylyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17337-13-2 | |

| Record name | 2-Biphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17337-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 8076 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017337132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17337-13-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Biphenylyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。